4-ethynyl-3-(propan-2-yl)-1H-pyrazole
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Overview
Description
4-ethynyl-3-(propan-2-yl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with an ethynyl group at the 4-position and an isopropyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-3-(propan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Substitution at the 3-Position: The isopropyl group can be introduced at the 3-position through alkylation. This can be achieved by reacting the pyrazole with isopropyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Ethynyl Group: The ethynyl group can be introduced at the 4-position through a Sonogashira coupling reaction. This involves the reaction of the 3-isopropylpyrazole with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-3-(propan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(2-oxoethyl)-3-(propan-2-yl)-1H-pyrazole.
Reduction: Formation of 4-ethyl-3-(propan-2-yl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
4-ethynyl-3-(propan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of enzyme interactions and protein binding.
Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-ethynyl-3-(propan-2-yl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in π-π interactions, while the isopropyl group can provide steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-ethynyl-3-(2-hydroxyethyl)anisole: Similar in having an ethynyl group but differs in the presence of a hydroxyethyl group and an anisole moiety.
4-ethynyl-3-hydroxy-tetrahydrofuranyl-adenine: Contains an ethynyl group and a tetrahydrofuranyl ring, used in medical applications.
Uniqueness
4-ethynyl-3-(propan-2-yl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. The combination of an ethynyl group and an isopropyl group makes it a versatile compound for various applications.
Properties
CAS No. |
2763777-28-0 |
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Molecular Formula |
C8H10N2 |
Molecular Weight |
134.2 |
Purity |
95 |
Origin of Product |
United States |
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